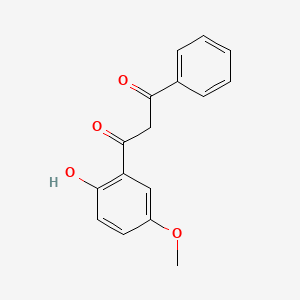

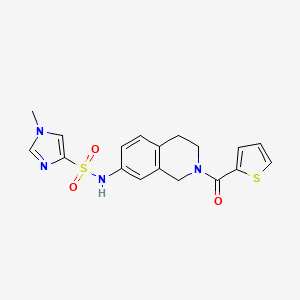

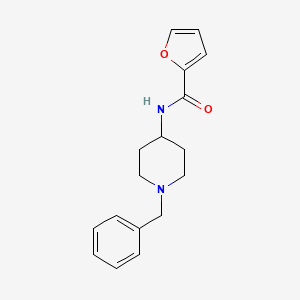

5-(Butan-2-yl)-1,2,4-oxadiazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Butan-2-yl-1,2,4-oxadiazol-3-amine is a compound that belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .Physical and Chemical Properties Analysis

Two of the compounds, 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole and 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole), have attractive single crystal densities of 1.91 and 1.94 g·cm–3 (at 20°C), respectively .科学的研究の応用

Synthesis Techniques

- Microwave-induced synthesis of related oxadiazoles has been demonstrated, providing a solvent-free, time-efficient method for producing these compounds (Freitas et al., 2007) Freitas et al., 2007.

Anticancer Activity

- 1,2,4-Oxadiazole derivatives have been synthesized and tested for anticancer activity against various human cancer cell lines, showing good to moderate efficacy (Yakantham et al., 2019) Yakantham et al., 2019.

Antimicrobial and Antioxidant Properties

- Some 1,2,4-oxadiazole derivatives exhibit promising antibacterial, antifungal, and antioxidant activities (Saundane et al., 2013) Saundane et al., 2013.

Process Safety in Synthesis

- A process safety-driven synthesis strategy for related 1,2,4-oxadiazoles highlights the importance of thermal stability in compound selection (Likhite et al., 2016) Likhite et al., 2016.

Inhibition of Cholinesterases

- Certain 1,2,4-oxadiazole compounds are effective inhibitors of acetyl- and butyrylcholinesterase, enzymes relevant in treating dementias and myasthenia gravis (Pflégr et al., 2022) Pflégr et al., 2022.

Energetic Material Precursors

- Multicyclic oxadiazoles, including derivatives of 1,2,4-oxadiazoles, have been explored as energetic materials due to their high density and thermal stability (Pagoria et al., 2017) Pagoria et al., 2017.

Antibacterial Activity

- Novel compounds incorporating the oxadiazole ring have shown significant antibacterial activity, suggesting potential in drug development (Hu et al., 2005) Hu et al., 2005.

Energetic Materials Synthesis

- Energetic materials based on 1,2,4-oxadiazole rings have been synthesized, characterized by their insensitivity and superior detonation performance compared to traditional explosives (Yu et al., 2017) Yu et al., 2017.

作用機序

Target of Action

Compounds with the 1,2,4-oxadiazole motif have been known to exhibit a broad spectrum of biological activities . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

1,2,4-oxadiazoles can significantly contribute to increased pharmacological activity by participating in hydrogen bonding interactions with the receptors .

Biochemical Pathways

1,2,4-oxadiazoles have been utilized for the development of energetic materials , indicating that they may interact with various biochemical pathways.

Pharmacokinetics

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . This could potentially impact the compound’s bioavailability.

Result of Action

Compounds with the 1,2,4-oxadiazole motif have been known to exhibit a broad spectrum of biological activities .

Action Environment

Most of these new materials exhibit good thermal stabilities and acceptable sensitivity values .

Safety and Hazards

While specific safety and hazard information for 5-Butan-2-yl-1,2,4-oxadiazol-3-amine is not available, it’s important to note that compounds in the same family, such as 5-Methyl-1,2,4-oxadiazol-3-amine, have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 Target Organs Respiratory system .

将来の方向性

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in the treatment of various diseases and in the development of new pharmaceuticals .

生化学分析

Biochemical Properties

5-Butan-2-yl-1,2,4-oxadiazol-3-amine has been found to interact with various enzymes and proteins. For instance, it has been shown to non-covalently interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), blocking entry into the enzyme gorge and catalytic site . This interaction suggests that 5-Butan-2-yl-1,2,4-oxadiazol-3-amine may play a role in modulating neurotransmission.

Cellular Effects

In terms of cellular effects, 5-Butan-2-yl-1,2,4-oxadiazol-3-amine has been shown to have significant inhibitory activity on nitric oxide in lipopolysaccharide (LPS)-induced BV2 cells, indicating good neuroinflammatory activity . This suggests that this compound can influence cell function by modulating inflammatory responses.

Molecular Mechanism

The molecular mechanism of action of 5-Butan-2-yl-1,2,4-oxadiazol-3-amine involves non-covalent interactions with AChE and BChE, leading to the blockage of the enzyme gorge and catalytic site . This blockage can disrupt the normal function of these enzymes, potentially affecting neurotransmission.

Metabolic Pathways

Oxadiazole derivatives have been found to be involved in various metabolic processes .

特性

IUPAC Name |

5-butan-2-yl-1,2,4-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-3-4(2)5-8-6(7)9-10-5/h4H,3H2,1-2H3,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQAASCCQZTWOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC(=NO1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340524-25-5 |

Source

|

| Record name | 5-(butan-2-yl)-1,2,4-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

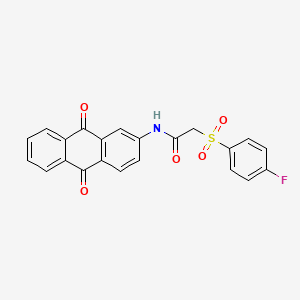

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2447575.png)

![4-CHLORO-3-[[[(3-CHLORO-4-METHYLBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID](/img/structure/B2447579.png)

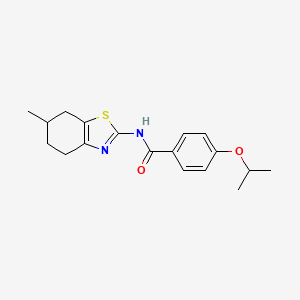

![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2447581.png)

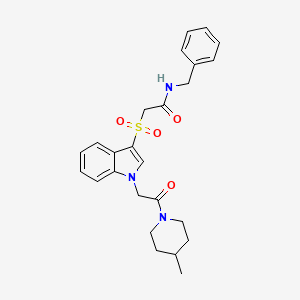

![ethyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2447582.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2447591.png)

![methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2447596.png)